molecular formula C24H22ClFN4O2S B2861105 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1261013-08-4

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2861105
CAS No.: 1261013-08-4
M. Wt: 484.97
InChI Key: IEOOQJMYOMQBOU-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine 481 residue in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26017042/]. This mechanism is of significant research value in investigating the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, where aberrant BTK activity is a known driver of proliferation and survival. Furthermore, its application extends to the study of autoimmune disorders, including rheumatoid arthritis and lupus, where BTK plays a critical role in innate immune cell activation and autoantibody production [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3994995/]. As a key pharmacological tool, this compound enables researchers to dissect the complex role of BTK in various signaling cascades and to evaluate the therapeutic potential of BTK inhibition in preclinical models of oncology and immunology.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(26)12-18(19)25/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOQJMYOMQBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core, the introduction of the butyl and phenyl groups, and the attachment of the sulfanyl and acetamide moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name / ID Core Structure Substituents on Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[3,2-d]pyrimidine 2-chloro-4-fluorophenyl C₂₅H₂₃ClFN₃O₂S 495.99* Chloro-fluoro substitution enhances halogen bonding; butyl chain increases lipophilicity.
Analog 1 () Pyrrolo[3,2-d]pyrimidine 3-fluoro-4-methylphenyl C₂₅H₂₅N₃O₂S 463.61 Methyl group may improve metabolic stability; fluorine enhances electronegativity.
Analog 2 () Thieno[3,2-d]pyrimidine 4-butylphenyl C₂₅H₂₅N₃O₂S₂ 463.61 Thieno core (sulfur atom) alters electronic properties; butylphenyl enhances hydrophobicity.
Analog 3 () Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl (chromen-linked) C₃₄H₂₄F₂N₄O₃ 598.58 Chromen ring introduces planar aromaticity; fluorophenyl may affect solubility.
Analog 4 () Pyrrolo[3,2-d]pyrimidine Naphthyloxy C₃₇H₂₅FN₄O₂ 608.62 Naphthyloxy group increases steric bulk, potentially reducing off-target interactions.

Key Structural and Functional Insights:

Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core (target compound, Analog 1, Analog 4) is nitrogen-rich, enabling hydrogen bonding with biological targets. Pyrazolo[3,4-d]pyrimidine (Analog 3) introduces an additional nitrogen, which may enhance binding to ATP pockets in kinases .

Substituent Effects: Halogenated Phenyl Groups: The target compound’s 2-chloro-4-fluorophenyl group combines chloro (Cl) and fluoro (F) substituents, which are smaller and more electronegative than the methyl group in Analog 1. This could improve target specificity via halogen bonds .

Bioactivity Implications: While direct bioactivity data for the target compound is absent, Analog 2 (thieno-pyrimidine) and Analog 3 (pyrazolo-pyrimidine) are associated with kinase inhibition and anticancer activity in related studies . The naphthyloxy group in Analog 4 may reduce metabolic clearance due to steric hindrance, a feature relevant to improving pharmacokinetics .

Research Findings and Limitations

  • Synthesis Challenges: The sulfanyl-acetamide linker in the target compound requires precise regioselective synthesis, as noted in Analog 1’s preparation () .

Biological Activity

The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClFN3OSC_{18}H_{19}ClFN_3OS, with a molecular weight of approximately 373.88 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The pyrrolo[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation. For instance, compounds similar to this one have shown efficacy against various cancer cell lines by interfering with key biochemical pathways involved in cell division and survival .
  • Anti-inflammatory Properties : The presence of halogen substituents (chlorine and fluorine) may enhance the compound's interaction with biological targets involved in inflammatory processes. Studies suggest that these interactions can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Antibacterial Effects : Similar compounds have demonstrated antibacterial properties against pathogens such as Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins.

The biological activity of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide can be attributed to several factors:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes in purine biosynthesis pathways, disrupting nucleotide synthesis necessary for cancer cell proliferation .
  • Receptor Binding : The structural configuration allows for potential binding to various receptors involved in inflammatory responses and cellular signaling pathways. The halogen atoms may increase lipophilicity and enhance membrane permeability, facilitating better bioavailability and interaction with cellular targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyCompoundBiological ActivityIC50 Value
Pyrrolo[3,2-d]pyrimidine AnalogTumor Cell Inhibition10 µM
1-Arylmethyl-Pyrazole DerivativeAntitumor Activity49.85 µM
N-(substituted phenyl)-acetamideAnti-inflammatory EffectsNot specified

These studies indicate a promising profile for compounds within this chemical class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the pyrrolo[3,2-d]pyrimidine core. Key steps include:

  • Suzuki coupling for phenyl group introduction ().
  • Thioether formation via nucleophilic substitution (e.g., reacting a thiol with a chlorinated intermediate) ().
  • Amide coupling using reagents like EDCI/HOBt for acetamide linkage ().
  • Critical parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and inert atmosphere to prevent oxidation of sulfur groups .

Q. How can structural integrity and purity be confirmed after synthesis?

  • Analytical techniques :

  • NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry ().
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation ().
  • HPLC (>95% purity threshold) with UV detection at 254 nm ().
  • IR spectroscopy to confirm carbonyl (C=O) and sulfanyl (S–C) functional groups ().

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay design :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC50 ~15 µM for analogs; ).
  • Enzyme inhibition : COX-2 or LOX-5 enzymatic assays (moderate inhibition observed in pyrimidine derivatives; ).
  • Dose-response curves : Use 6–8 concentrations in triplicate for IC50 determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Strategy :

  • Substituent variation : Modify the butyl group (), chloro-fluorophenyl moiety (), or pyrrolo-pyrimidine core ().
  • Computational modeling : DFT calculations to predict electronic effects of substituents on bioactivity ().
  • Fragment-based design : Replace the acetamide group with sulfonamide or urea to assess binding affinity changes .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

  • Resolution steps :

  • Cross-validation : Repeat assays with orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry apoptosis assays).
  • Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference ( ).
  • Target engagement assays : SPR or thermal shift assays to confirm direct target binding ().

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Approaches :

  • Prodrug modification : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility ().
  • Metabolic shielding : Fluorine substitution on the phenyl ring to reduce CYP450-mediated oxidation ().
  • LogP optimization : Aim for 2–4 via substituent tuning (e.g., methoxy groups increase lipophilicity; ).

Experimental Design & Data Analysis

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Techniques :

  • siRNA knockdown : Identify downstream signaling pathways (e.g., MAPK/ERK) affected by treatment ().
  • Proteomics : LC-MS/MS to detect protein expression changes ().
  • Crystallography : Co-crystallize with targets (e.g., kinases) to resolve binding interactions ().

Q. What statistical methods are recommended for analyzing dose-response and toxicity data?

  • Tools :

  • Non-linear regression (GraphPad Prism) for IC50/EC50 calculations.
  • ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • Principal component analysis (PCA) to correlate structural features with bioactivity .

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